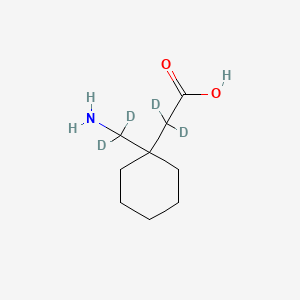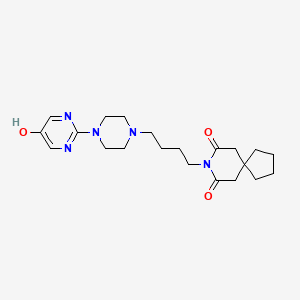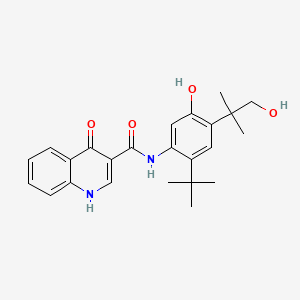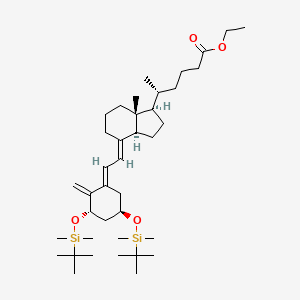
Gabapentin-d4
Übersicht
Beschreibung
Gabapentin-d4 is a deuterated form of Gabapentin, an anti-epileptic agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research. Gabapentin itself is known for its role in decreasing central nervous system disorganized electrical activity .
Wissenschaftliche Forschungsanwendungen
Gabapentin-d4 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Tracer in Studien verwendet, die sich mit Reaktionsmechanismen und Stoffwechselwegen befassen.
Biologie: Hilft beim Verständnis des metabolischen Schicksals von Gabapentin in biologischen Systemen.
Medizin: Wird in pharmakokinetischen Studien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Gabapentin zu verfolgen.
Industrie: Wird bei der Entwicklung neuer Arzneimittel und in Qualitätskontrollprozessen eingesetzt
5. Wirkmechanismus
This compound übt, wie Gabapentin, seine Wirkung aus, indem es an die Alpha-2-Delta-Untereinheit von spannungsgesteuerten Kalziumkanälen im zentralen Nervensystem bindet. Diese Bindung hemmt den erregenden Einstrom von Kalziumionen, wodurch die neuronale Erregbarkeit und die Neurotransmitterfreisetzung reduziert werden. Die Verbindung moduliert auch die Aktivität verschiedener Neurotransmittersysteme, einschließlich Gamma-Aminobuttersäure und Glutamat .
Ähnliche Verbindungen:
Pregabalin: Ein weiteres Gabapentinoid mit ähnlichen Wirkmechanismen, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Gabapentin: Die nicht-deuterierte Form von this compound, die in klinischen Umgebungen weit verbreitet ist.
Vergleich: this compound ist aufgrund des Vorhandenseins von Deuteriumatomen einzigartig, die Einblicke in die metabolischen und pharmakokinetischen Eigenschaften von Gabapentin liefern können. Dies macht es besonders wertvoll in Forschungsumgebungen, in denen es wichtig ist, das detaillierte Verhalten des Arzneimittels zu verstehen .
Wirkmechanismus
- Gabapentin-d4 is an anticonvulsant medication used for peripheral neuropathic pain, postherpetic neuralgia, and partial-onset seizures .
- Its primary target is the auxiliary α2δ-1 subunit of voltage-gated calcium channels. Although it also has low affinity for the α2δ-2 subunit, the major function lies with α2δ-1 .
- By binding to α2δ-1 subunits, this compound inhibits nerve injury-induced trafficking of α1 pore-forming units (particularly N-type calcium channels) from the cytoplasm to the plasma membrane of pre-synaptic terminals in dorsal root ganglion (DRG) neurons and dorsal horn neurons .
- The interaction with α2δ-1 subunits reduces excitatory neurotransmission by decreasing glutamate (GLU) release. This interference affects the activation of NMDA (N-methyl-D-aspartate) receptors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemische Analyse
Biochemical Properties
Gabapentin-d4 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is known to physically interact with the Cavα2δ-1 and Cavα2δ-2 subunit isoforms of voltage-gated calcium channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to its interaction site on the calcium channel α2δ subunit .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gabapentin-d4 can be synthesized by incorporating deuterium into the Gabapentin molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with deuterated cyclohexanone, the synthesis proceeds through a series of reactions including amination and carboxylation to yield this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as deuterium exchange reactions and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Gabapentin-d4 durchläuft verschiedene chemische Reaktionen, die denen seines nicht-deuterierten Gegenstücks ähneln. Dazu gehören:
Oxidation: this compound kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine Alkohol-Derivate umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Halogene oder Sulfonylchloride werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Pregabalin: Another gabapentinoid with similar mechanisms of action but different pharmacokinetic properties.
Gabapentin: The non-deuterated form of Gabapentin-d4, widely used in clinical settings.
Comparison: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic and pharmacokinetic properties of Gabapentin. This makes it particularly valuable in research settings where understanding the detailed behavior of the drug is crucial .
Eigenschaften
IUPAC Name |
2-[1-[amino(dideuterio)methyl]cyclohexyl]-2,2-dideuterioacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9/h1-7,10H2,(H,11,12)/i6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJMXCAKCUNAIE-KXGHAPEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C1(CCCCC1)C([2H])([2H])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661990 | |
| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185039-20-6 | |
| Record name | 2-[1-(Amino-dideuteriomethyl)cyclohexyl]-2,2-dideuterioacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone](/img/structure/B602394.png)







![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602412.png)
